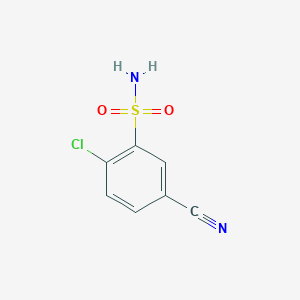

2-Chloro-5-cyanobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRASOYVDGPZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-5-cyanobenzenesulfonamide (CAS 1939-76-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-cyanobenzenesulfonamide (CAS Number: 1939-76-0), a sulfonamide derivative with potential applications in biomedical research. This document collates available physicochemical data, outlines its purported biological activities based on commercial supplier information, and presents detailed, representative experimental protocols for evaluating such activities. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and pharmacological potential of this compound.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonamide. Its fundamental properties are summarized in the tables below, compiled from various chemical databases.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1939-76-0 |

| Molecular Formula | C₇H₅ClN₂O₂S |

| IUPAC Name | This compound[1] |

| Synonyms | 2-chloro-5-cyanobenzene-1-sulfonamide, 4-Chloro-3-sulfamoylbenzonitrile |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 216.65 g/mol [1] |

| Melting Point | 199-202 °C |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Appearance | White to off-white crystalline powder (typical) |

Synthesis and Purification

A plausible, though unverified, synthetic route could involve the chlorosulfonation of 2-chlorobenzonitrile, followed by reaction with ammonia or an ammonia equivalent. Purification would likely involve recrystallization from a suitable solvent system to achieve high purity. Researchers should develop and validate a specific synthetic and purification protocol for this compound.

Biological Activity and Mechanism of Action

Based on commercially available information, this compound is described as an ATP-sensitive myorelaxant and a calcium channel blocker. The proposed mechanism of action, detailed below, is based on this classification. It is crucial to note that these activities have not been extensively documented in peer-reviewed scientific literature and require experimental validation.

ATP-Sensitive Myorelaxant Activity

The compound is suggested to act as a myorelaxant by modulating ATP-sensitive potassium (K-ATP) channels. In smooth muscle cells, the opening of K-ATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduction in intracellular calcium concentration leads to muscle relaxation.

Calcium Channel Blockade

It is also proposed that this compound directly blocks calcium channels in muscle and pancreatic cells. This action would inhibit the influx of calcium ions, a key trigger for cellular processes such as muscle contraction and insulin secretion.

Effects on Pancreatic β-cells and Glucose Metabolism

The blockade of calcium channels in pancreatic β-cells is reported to reduce insulin secretion. Furthermore, it is suggested to have antihyperglycemic effects by inhibiting glucose absorption through the blockade of sodium/glucose cotransporters at the intestinal level.

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

The following are detailed, representative protocols for assays that could be used to validate the purported biological activities of this compound.

In Vitro Calcium Channel Blocking Assay (FLIPR-based)

This protocol describes a high-throughput method to screen for calcium channel blockers using a fluorometric imaging plate reader (FLIPR).

Methodology:

-

Cell Culture:

-

Culture a suitable cell line endogenously expressing or overexpressing L-type calcium channels (e.g., HEK293, CHO cells) in appropriate media and conditions.

-

Seed cells into 96-well or 384-well black-walled, clear-bottom microplates and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in the assay buffer. Include a known calcium channel blocker as a positive control (e.g., verapamil) and a vehicle control (e.g., DMSO).

-

After incubation, wash the cells with the assay buffer to remove excess dye.

-

Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

FLIPR Assay:

-

Prepare a depolarizing stimulus solution containing a high concentration of potassium chloride (e.g., 90 mM KCl).

-

Place the cell plate and the stimulus plate into the FLIPR instrument.

-

Initiate the assay, which involves measuring baseline fluorescence, adding the KCl stimulus, and continuously recording the fluorescence signal for a set period (e.g., 180 seconds).

-

-

Data Analysis:

-

The influx of calcium upon depolarization will cause an increase in fluorescence.

-

Measure the peak fluorescence intensity or the area under the curve for each well.

-

Normalize the data to the vehicle control and plot the response as a function of compound concentration.

-

Calculate the IC₅₀ value for this compound.

-

Caption: Workflow for a fluorescence-based calcium channel assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details a method to assess the effect of the compound on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Methodology:

-

Cell Culture/Islet Isolation:

-

Culture pancreatic β-cells in appropriate media and seed into 24-well plates.

-

Alternatively, isolate pancreatic islets from mice or rats using collagenase digestion.

-

-

Pre-incubation:

-

Wash the cells/islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate in the low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

-

Compound Treatment and Glucose Stimulation:

-

Prepare KRB buffers with low (2.8 mM) and high (16.7 mM) glucose concentrations.

-

Prepare solutions of this compound at various concentrations in both low and high glucose KRB buffers. Include vehicle controls.

-

Remove the pre-incubation buffer and add the treatment solutions.

-

Incubate for 1-2 hours at 37°C.

-

-

Supernatant Collection and Insulin Measurement:

-

Collect the supernatants from each well.

-

Measure the insulin concentration in the supernatants using an ELISA or radioimmunoassay (RIA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the secreted insulin levels to the total protein content or DNA content of the cells/islets in each well.

-

Compare the insulin secretion in the presence of the compound to the vehicle control under both low and high glucose conditions.

-

Determine the dose-dependent effect of the compound on basal and glucose-stimulated insulin secretion.

-

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a chemical compound with purported biological activities as an ATP-sensitive myorelaxant and a calcium channel blocker. While these properties suggest potential therapeutic applications, particularly in areas such as smooth muscle disorders and metabolic diseases, there is a notable lack of published primary research to substantiate these claims. This guide provides the available physicochemical data and outlines standard experimental protocols that can be employed to systematically investigate its biological effects and mechanism of action. Further research is warranted to validate its purported activities and to explore its full pharmacological potential.

References

An In-depth Technical Guide to 2-Chloro-5-cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 2-Chloro-5-cyanobenzenesulfonamide. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Molecular Structure and Properties

This compound is a substituted aromatic sulfonamide with the chemical formula C₇H₅ClN₂O₂S.[1] Its structure features a benzene ring substituted with a chlorine atom, a cyano group, and a sulfonamide group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O₂S | [1] |

| Molecular Weight | 216.65 g/mol | [1] |

| CAS Number | 1939-76-0 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl | [1] |

| Synonyms | 4-Chloro-3-sulfamoylbenzonitrile, 2-chloro-5-cyanobenzene-1-sulfonamide | [1] |

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process, starting from the commercially available 2-chloro-5-cyanobenzenesulfonyl chloride. The first step involves the chlorosulfonation of a suitable precursor, followed by ammonolysis.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-5-cyanobenzenesulfonyl Chloride

This intermediate can be synthesized from 2-chloro-5-cyanobenzonitrile via chlorosulfonation using chlorosulfonic acid. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product would be isolated by pouring the reaction mixture onto ice, followed by filtration and drying.

Step 2: Synthesis of this compound

The final product is obtained through the ammonolysis of the sulfonyl chloride intermediate. This reaction involves treating 2-chloro-5-cyanobenzenesulfonyl chloride with an aqueous solution of ammonia. The reaction is typically carried out at a controlled temperature. The resulting this compound would then be isolated by filtration, washed, and purified by recrystallization.

Spectroscopic Analysis

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, three aromatic protons would be observed, likely as a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the electron-withdrawing nature of the chloro, cyano, and sulfonamide groups. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the cyano group would appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups. |

| FTIR | The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the C≡N stretching of the cyano group (around 2220-2260 cm⁻¹), the asymmetric and symmetric S=O stretching of the sulfonamide group (around 1335-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively), and C-Cl stretching (around 600-800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.65 g/mol ). The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of SO₂NH₂, Cl, and CN radicals. |

Biological Activity and Signaling Pathway

This compound has been described as an ATP-sensitive myorelaxant.[1] Its mechanism of action is reported to involve the blockage of calcium channels and the opening of ATP-sensitive potassium (K-ATP) channels.[1] This dual action leads to a reduction in intracellular calcium concentration, resulting in muscle relaxation.

The proposed signaling pathway illustrates how this compound may exert its myorelaxant effects.

Caption: Proposed mechanism of action leading to muscle relaxation.

By opening ATP-sensitive potassium channels, the compound facilitates the efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open. Concurrently, the direct blockage of these calcium channels further reduces the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration is the ultimate trigger for smooth muscle relaxation.

Conclusion

This compound presents an interesting molecular scaffold with potential applications in pharmacology, particularly in areas requiring modulation of ion channel activity. This guide provides a foundational understanding of its chemical and potential biological characteristics. Further experimental validation of the proposed synthesis, comprehensive spectroscopic analysis, and detailed in-vitro and in-vivo studies are necessary to fully elucidate its therapeutic potential and mechanism of action.

References

An In-depth Technical Guide to 2-Chloro-5-cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-5-cyanobenzenesulfonamide, including its chemical properties, a plausible synthetic route, and its potential biological significance based on related structures.

IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also known by other names such as 2-chloro-5-cyanobenzene-1-sulfonamide and 4-chloro-3-sulfamoylbenzonitrile[1].

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₂S | PubChem[1] |

| Molecular Weight | 216.65 g/mol | PubChem[1], Biosynth[2] |

| Monoisotopic Mass | 215.9760263 Da | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 92.3 Ų | PubChem[1] |

| SMILES | C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl | PubChem[1], Biosynth[2] |

| InChIKey | UQRASOYVDGPZKP-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 1939-76-0 | PubChem[1], Biosynth[2] |

Synthesis and Experimental Protocols

A logical synthetic approach would start from 2-chlorobenzonitrile.

Caption: Proposed synthesis of this compound.

-

Chlorosulfonation of 2-Chlorobenzonitrile:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

-

Add 2-chlorobenzonitrile (1 equivalent) to the flask and cool it in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The resulting precipitate, 2-chloro-5-(chlorosulfonyl)benzonitrile, is collected by vacuum filtration, washed with cold water, and dried.

-

-

Amination of 2-Chloro-5-(chlorosulfonyl)benzonitrile:

-

Dissolve the dried 2-chloro-5-(chlorosulfonyl)benzonitrile intermediate in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of aqueous ammonia (ammonium hydroxide) or bubble ammonia gas through the solution while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

-

Potential Biological Activity and Mechanism of Action

While direct biological data for this compound is limited, the benzenesulfonamide scaffold is a well-known pharmacophore present in numerous drugs with diverse biological activities, including antimicrobial, diuretic, and anticancer properties[4][7][8]. A chemically related compound, 2-Chloro-5-cyanobenzene-1-sulfonamide, is described as an ATP-sensitive myorelaxant that blocks calcium channels[2].

Based on the activity of its close analog, a potential mechanism of action for this compound could involve the modulation of ion channels.

Caption: Hypothesized mechanism of action via calcium channel blockade.

This blockade would inhibit the influx of calcium ions, thereby preventing downstream cellular processes such as muscle contraction or insulin secretion[2].

Applications in Drug Development

The sulfonamide functional group is a key feature in a wide range of therapeutic agents[8]. Derivatives of benzenesulfonamide have been explored for various medicinal applications:

-

Antimicrobial Agents: Many sulfonamide-containing compounds exhibit antibacterial activity by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria[9]. Novel sulfonamide derivatives are continuously being synthesized and tested against various bacterial and mycobacterial strains[9][10][11].

-

Antidiabetic Agents: Certain benzenesulfonamide derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients[4].

-

Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group that can effectively inhibit carbonic anhydrases, which are implicated in diseases like glaucoma and certain types of cancer[3][8].

Given its structure, this compound could serve as a valuable intermediate or building block for creating more complex molecules with potential therapeutic activities in these areas.

The following diagram outlines a general workflow for the initial biological screening of a compound like this compound.

Caption: General workflow for biological screening of new compounds.

References

- 1. This compound | C7H5ClN2O2S | CID 22641271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-cyanobenzene-1-sulfonamide | 1939-76-0 | BAA93976 [biosynth.com]

- 3. 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide | 5378-62-1 | Benchchem [benchchem.com]

- 4. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 6. CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5-cyanobenzenesulfonamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloro-5-cyanobenzenesulfonamide, a compound of interest in pharmacological research. This document details its known characteristics, outlines experimental protocols for its analysis, and explores its mechanism of action.

Core Physical and Chemical Properties

This compound is a substituted aromatic sulfonamide with the molecular formula C₇H₅ClN₂O₂S.[1][2] Its structure incorporates a chlorosulfonyl group and a nitrile group on a benzene ring, contributing to its specific chemical reactivity and biological activity.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1939-76-0 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₂S | [1][2] |

| Molecular Weight | 216.65 g/mol | [1][2] |

| Exact Mass | 215.9760263 Da | [1] |

| Topological Polar Surface Area | 92.3 Ų | [1] |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not publicly available. However, based on its chemical structure, characteristic spectral features can be predicted.

-

¹H NMR: Aromatic protons would be expected in the range of 7.5-8.5 ppm, with splitting patterns determined by their substitution on the benzene ring. The sulfonamide protons would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate in the region of 120-140 ppm. The carbon of the nitrile group would appear further downfield.

-

IR Spectroscopy: Characteristic peaks would include those for the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), N-H stretching of the sulfonamide (around 3300 cm⁻¹), C≡N stretching of the nitrile group (around 2230 cm⁻¹), and various C-H and C=C stretching and bending vibrations from the aromatic ring.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of chlorine.

Experimental Protocols

The following are detailed, standard methodologies for determining the key physical and chemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The sample is observed through a magnifying lens.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

An excess amount of the solid compound is added to a known volume of a specific solvent in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

This concentration represents the solubility of the compound in that solvent at that temperature.

Synthesis of this compound

A plausible synthetic route for this compound can be proposed based on established organic chemistry reactions. A common starting material would be 2-chloro-5-nitrobenzonitrile.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Biological Activity and Signaling Pathway

This compound has been identified as an ATP-sensitive myorelaxant.[2] Its mechanism of action is believed to involve the opening of ATP-sensitive potassium (K-ATP) channels in muscle cells.[2]

Mechanism of Action: K-ATP Channel Opening

K-ATP channels are crucial in linking the metabolic state of a cell to its electrical excitability.[3][4][5] In muscle cells, the opening of these channels leads to an efflux of potassium ions (K+), which hyperpolarizes the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization, thereby inhibiting muscle contraction and leading to relaxation.

The following diagram illustrates the proposed signaling pathway for the myorelaxant effect of this compound.

Caption: Signaling pathway of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation of the computed properties and proposed synthetic route is recommended for any practical application.

References

- 1. This compound | C7H5ClN2O2S | CID 22641271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-cyanobenzene-1-sulfonamide | 1939-76-0 | BAA93976 [biosynth.com]

- 3. ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATP-Sensitive Potassium Channels: Structures, Functions, and Pathophysiology [jstage.jst.go.jp]

- 5. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a plausible synthetic route for 2-Chloro-5-cyanobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the chlorosulfonation of 2-chlorobenzonitrile, followed by the amination of the resulting sulfonyl chloride. This guide presents detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Chlorobenzonitrile | C₇H₄ClN | 137.57 | White crystalline solid | 43-46[1] |

| 2-Chloro-5-cyanobenzenesulfonyl chloride | C₇H₃Cl₂NO₂S | 252.08 | Solid (presumed) | Not available |

| This compound | C₇H₅ClN₂O₂S | 216.65 | Solid | Not available |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process. The following protocols are based on established chemical transformations and provide a comprehensive guide for laboratory synthesis.

Step 1: Synthesis of 2-Chloro-5-cyanobenzenesulfonyl chloride

This step involves the electrophilic aromatic substitution of 2-chlorobenzonitrile with chlorosulfonic acid.

Materials and Reagents:

-

2-Chlorobenzonitrile

-

Chlorosulfonic acid

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl), place chlorosulfonic acid (4 molar equivalents).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 2-chlorobenzonitrile (1 molar equivalent) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, 2-chloro-5-cyanobenzenesulfonyl chloride, will precipitate.

-

Filter the precipitate and wash it with cold water until the washings are neutral to litmus paper.

-

Dissolve the crude product in dichloromethane, and wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-5-cyanobenzenesulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride in the sulfonyl chloride group with ammonia.

Materials and Reagents:

-

2-Chloro-5-cyanobenzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Ice

-

Hydrochloric acid (dilute)

Procedure:

-

In a round-bottom flask, suspend 2-chloro-5-cyanobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent like tetrahydrofuran (THF) or acetone.

-

Cool the flask in an ice bath.

-

Slowly add an excess of cold aqueous ammonia (e.g., 5-10 molar equivalents) to the suspension with vigorous stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion of the reaction, remove the organic solvent under reduced pressure.

-

Add water to the residue and acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash it thoroughly with cold water, and dry it to obtain this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield the pure sulfonamide.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

References

An In-depth Technical Guide to the Starting Materials for 2-Chloro-5-cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and starting materials for the preparation of 2-Chloro-5-cyanobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its application in a research and development setting.

Introduction

This compound is a substituted aromatic sulfonamide derivative. Its molecular structure, featuring a chloro, a cyano, and a sulfonamide group, makes it a versatile building block in medicinal chemistry. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, starting from readily available materials, is crucial for efficient drug discovery and development programs.

Primary Synthetic Pathway

The most direct and efficient synthetic route to this compound commences with the commercially available starting material, 4-aminobenzonitrile. The overall transformation involves a three-step sequence: chlorination, diazotization followed by sulfonyl chloride formation, and subsequent amination.

A logical workflow of this synthetic pathway is illustrated in the following diagram:

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-amino-3-chlorobenzonitrile

The initial step involves the regioselective chlorination of 4-aminobenzonitrile at the position ortho to the amino group.

Reaction:

4-aminobenzonitrile + N-Chlorosuccinimide (NCS) → 4-amino-3-chlorobenzonitrile

Experimental Procedure:

To a stirred solution of 4-aminobenzonitrile (10.0 g, 84.7 mmol) in acetonitrile (100 mL) at 90°C, N-chlorosuccinimide (12.4 g, 93 mmol) is slowly added.[1] After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 90°C.[1] The reaction is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in dichloromethane (500 mL) and washed with a 5% aqueous sodium hydroxide solution. The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 4-amino-3-chlorobenzonitrile as a tan solid.[1]

| Parameter | Value | Reference |

| Starting Material | 4-aminobenzonitrile | [1] |

| Reagent | N-Chlorosuccinimide (NCS) | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Temperature | 90°C | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | 95% | [1] |

Step 2: Synthesis of 2-chloro-5-cyanobenzenesulfonyl chloride

This step involves the conversion of the amino group of 4-amino-3-chlorobenzonitrile to a sulfonyl chloride group via a Sandmeyer-type reaction.

Reaction:

4-amino-3-chlorobenzonitrile → 2-chloro-5-cyanobenzenediazonium chloride → 2-chloro-5-cyanobenzenesulfonyl chloride

Experimental Procedure (General Method):

A solution of 4-amino-3-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and acetic acid is cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This cold diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred and allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of the sulfonyl chloride. The product is then typically extracted with an organic solvent.

| Parameter | Value | Reference |

| Starting Material | 4-amino-3-chlorobenzonitrile | |

| Reagents | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride (catalyst) | [2] |

| Solvents | Acetic acid, Water | [2] |

| Reaction Temperature | 0-5°C (diazotization), 0°C to room temp (sulfonylation) | [2] |

| Yield | 54% (for a similar substrate) | [2] |

Note: The yield is based on a similar transformation and may vary for this specific substrate.

Step 3: Synthesis of this compound

The final step is the amination of the sulfonyl chloride to the corresponding sulfonamide.

Reaction:

2-chloro-5-cyanobenzenesulfonyl chloride + NH₃ → this compound

Experimental Procedure (General Method):

The 2-chloro-5-cyanobenzenesulfonyl chloride obtained in the previous step is dissolved in a suitable organic solvent (e.g., acetone, tetrahydrofuran). The solution is cooled in an ice bath, and an excess of aqueous ammonia or ammonium hydroxide is added dropwise with vigorous stirring. The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The product, being a solid, may precipitate out of the solution. The solid is collected by filtration, washed with water to remove any ammonium salts, and then dried to afford this compound.

| Parameter | Value |

| Starting Material | 2-chloro-5-cyanobenzenesulfonyl chloride |

| Reagent | Aqueous Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) |

| Solvent | Acetone or Tetrahydrofuran |

| Reaction Temperature | 0°C to room temperature |

| Yield | Typically high (>90%) |

Alternative Starting Materials and Routes

An alternative synthetic approach can be envisioned starting from 2-chloro-5-nitrobenzonitrile, which is commercially available. This route would involve the reduction of the nitro group to an amine, followed by the same diazotization, sulfonylation, and amination sequence as described above.

The workflow for this alternative pathway is depicted below:

Caption: Alternative route from 2-chloro-5-nitrobenzonitrile.

While this route is also viable, the direct chlorination of the more accessible 4-aminobenzonitrile is generally preferred due to fewer synthetic steps.

Conclusion

The synthesis of this compound is most efficiently achieved through a three-step process starting from 4-aminobenzonitrile. The key transformations—chlorination, Sandmeyer-type sulfonyl chloride formation, and amination—are well-established reactions in organic synthesis. This guide provides the necessary experimental details and quantitative data to enable researchers to produce this valuable intermediate for their drug discovery and development endeavors. The presented protocols offer high yields and utilize readily available reagents, making the synthesis both practical and scalable.

References

An In-depth Technical Guide to 2-Chloro-5-cyanobenzenesulfonamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Chloro-5-cyanobenzenesulfonamide, a key chemical intermediate. The document details its physicochemical properties, outlines a plausible synthetic pathway based on established chemical principles, and presents relevant analytical data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

This compound, with the CAS number 1939-76-0, is a substituted aromatic sulfonamide that has garnered interest as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. Its chemical structure, featuring a reactive sulfonyl chloride precursor and a nitrile group, allows for a variety of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis can be logically deduced from fundamental organic chemistry principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1939-76-0 |

| Molecular Formula | C₇H₅ClN₂O₂S |

| Molecular Weight | 216.65 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-chloro-5-cyanobenzene-1-sulfonamide, 4-Chloro-3-sulfamoylbenzonitrile |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | Not definitively reported in primary literature |

| Boiling Point | Not definitively reported in primary literature |

| Solubility | Expected to be soluble in polar organic solvents |

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 2-amino-5-chlorobenzonitrile. This pathway involves a Sandmeyer reaction to introduce the sulfonyl chloride group, followed by ammonolysis to form the desired sulfonamide.

A visual representation of this proposed synthetic workflow is provided below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on established chemical literature for similar transformations. These protocols are for illustrative purposes and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2-Chloro-5-cyanobenzenesulfonyl Chloride via Sandmeyer Reaction

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sulfonation:

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-5-cyanobenzenesulfonyl chloride.

-

Step 2: Synthesis of this compound via Ammonolysis

-

Ammonolysis:

-

Dissolve the crude 2-chloro-5-cyanobenzenesulfonyl chloride from the previous step in a suitable organic solvent (e.g., acetone or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and collect the solid product by filtration.

-

Wash the solid with cold water and dry under vacuum to afford the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Analytical Data (Predicted)

Table 2: Predicted Analytical Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the sulfonamide (-SO₂NH₂) protons. |

| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm. A nitrile carbon signal around 115-120 ppm. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and S=O stretching of the sulfonyl group (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (216.65 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom. |

History and Discovery

The precise date and the researchers who first synthesized this compound are not prominently documented in major chemical databases or historical reviews of organic synthesis. It is likely that this compound was first prepared as an intermediate in a broader synthetic program, possibly within an industrial or academic research setting focused on the development of sulfonamide-based drugs or other biologically active molecules. The lack of a landmark publication on its discovery suggests its role as a means to an end rather than a discovery in its own right. Its existence is now well-established through its commercial availability from various chemical suppliers.[2]

Biological Activity and Applications

Some sources suggest that this compound may exhibit biological activity, including potential roles as an ATP-sensitive myorelaxant. However, primary research articles substantiating these claims and detailing the compound's mechanism of action are not widely cited. Its primary and well-established application remains as a chemical intermediate. The presence of the chloro, cyano, and sulfonamide functionalities provides multiple reaction sites for further chemical elaboration, making it a valuable precursor for the synthesis of a diverse range of target molecules in drug discovery and materials science.

Logical Relationships in its Utility

The utility of this compound as a synthetic intermediate is based on the distinct reactivity of its functional groups. The following diagram illustrates the logical relationships between its structural features and its potential synthetic applications.

Caption: Reactivity and synthetic potential of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. While the specific historical details of its discovery are not well-documented, its synthesis is achievable through well-established methodologies. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a useful resource for researchers in the field. Further investigation into primary literature may uncover more specific details about its origins and biological activity.

References

Solubility of 2-Chloro-5-cyanobenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Chloro-5-cyanobenzenesulfonamide

This compound is a substituted aromatic sulfonamide.[1][2] The physicochemical properties of a compound are critical in determining its solubility.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₇H₅ClN₂O₂S |

| Molecular Weight | 216.65 g/mol |

| Appearance | White to off-white crystalline powder (typical for sulfonamides) |

| Melting Point | Data not available |

| pKa | Data not available |

| LogP | 0.5 (Predicted) |

Note: Some physical properties like melting point and pKa are not available in the searched databases and would require experimental determination.

General Solubility of Sulfonamides in Organic Solvents

The solubility of sulfonamides is largely dictated by the polarity of the solvent and the specific functional groups on the sulfonamide molecule.[3][4] Generally, sulfonamides are more soluble in polar organic solvents due to the presence of the polar sulfonyl group (-SO₂-) and the amide group (-NH₂), which can participate in hydrogen bonding.

Table 2: Qualitative Solubility of Sulfonamides in Common Organic Solvents

| Solvent Class | Representative Solvents | General Sulfonamide Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can act as hydrogen bond acceptors and have high dielectric constants, which helps to solvate the polar sulfonamide molecule.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. Solubility tends to decrease as the alkyl chain length of the alcohol increases.[3] |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low | "Like dissolves like" principle applies; the high polarity of sulfonamides makes them poorly soluble in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While having some dipole moment, their ability to form strong hydrogen bonds is limited compared to protic or highly polar aprotic solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound using the isothermal shake-flask method, which is considered a gold standard for solubility measurement.[6][7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Acetonitrile, DMF)

-

Analytical balance

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vortex mixer

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in each solvent by back-calculating from the concentration of the diluted sample, taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of a Representative Workflow

General Synthesis of a Sulfonamide

The following diagram illustrates a common synthetic route for preparing a sulfonamide from a corresponding sulfonyl chloride and an amine. This represents a fundamental workflow in the chemistry of this class of compounds.[8][9][10]

Caption: A typical reaction pathway for the synthesis of sulfonamides.

Conclusion

References

- 1. This compound | C7H5ClN2O2S | CID 22641271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 2-Chloro-5-cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-Chloro-5-cyanobenzenesulfonamide, a compound of interest in pharmaceutical and chemical research. This document outlines its known physical properties, presents standardized experimental protocols for their determination, and includes visual workflows for these procedures.

Core Physical Properties

The precise determination of melting and boiling points is fundamental in the identification and purity assessment of chemical compounds. For this compound (CAS No: 1939-76-0), the experimentally determined and reported values are summarized below.

| Physical Property | Value |

| Melting Point | 189 - 191 °C (372.2 - 375.8 °F)[1] |

| Boiling Point | No information available[1] |

Experimental Protocols

The following sections detail the standardized methodologies for the determination of melting and boiling points for crystalline organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure substance. The capillary method is a widely used technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, achieving a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

A rapid initial heating is performed to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second, more careful determination is conducted with a new sample, heating at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For substances that are liquid at or near room temperature, the Thiele tube method is a common and efficient technique for boiling point determination. While this compound is a solid at room temperature, this protocol is included for broader applicability.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample uniformly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

Spectral Analysis of 2-Chloro-5-cyanobenzenesulfonamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-5-cyanobenzenesulfonamide (CAS No. 1939-76-0). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles predicted spectral data based on the analysis of structurally similar compounds and outlines standard experimental methodologies for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₅ClN₂O₂S

-

Molecular Weight: 216.65 g/mol

-

Structure:

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for this compound, the following data tables have been compiled based on established spectral characteristics of analogous compounds, including benzenesulfonamide, chlorobenzenesulfonamides, and cyanobenzene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | H-6 (ortho to -SO₂NH₂ and -Cl) |

| ~ 7.8 - 7.9 | dd | 1H | H-4 (meta to -SO₂NH₂ and -Cl) |

| ~ 7.6 - 7.7 | d | 1H | H-3 (ortho to -C≡N) |

| ~ 7.5 | s (broad) | 2H | -SO₂NH₂ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic protons will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with adjacent protons.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 - 144 | C-1 (C-SO₂NH₂) |

| ~ 138 - 140 | C-2 (C-Cl) |

| ~ 134 - 136 | C-4 |

| ~ 132 - 134 | C-6 |

| ~ 118 - 120 | C-3 |

| ~ 116 - 118 | C-5 (C-C≡N) |

| ~ 115 - 117 | -C≡N |

Note: The assignments are based on the expected electronic effects of the chloro, cyano, and sulfonamide substituents on the benzene ring.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3250 | Strong | N-H stretching (sulfonamide) |

| ~ 2230 - 2220 | Medium | C≡N stretching (nitrile) |

| ~ 1600 - 1450 | Medium | C=C aromatic ring stretching |

| ~ 1350 - 1320 | Strong | Asymmetric SO₂ stretching (sulfonamide) |

| ~ 1170 - 1150 | Strong | Symmetric SO₂ stretching (sulfonamide) |

| ~ 900 - 800 | Medium | C-H out-of-plane bending (aromatic) |

| ~ 750 - 700 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 216 / 218 | High | [M]⁺ (Molecular ion) with isotopic pattern for Cl |

| 152 / 154 | Medium | [M - SO₂]⁺ |

| 125 / 127 | Medium | [M - SO₂NH₂]⁺ |

| 111 | Medium | [C₆H₄Cl]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for aromatic sulfonamides.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (for EI-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 50-300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. The isotopic distribution for chlorine should be observed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-5-cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, hazards, and handling procedures for 2-Chloro-5-cyanobenzenesulfonamide (CAS No. 1939-76-0). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document consolidates critical data on its physical and chemical properties, toxicological profile, GHS classification, and requisite safety protocols. Detailed procedures for first aid, firefighting, and personal protection are outlined. Visual workflows are provided to guide users in hazard assessment, emergency response, and safe handling practices.

Chemical Identification and Physical Properties

This compound is an organic building block used in chemical synthesis.[1] Its fundamental identification and physical characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1939-76-0 | [3] |

| Molecular Formula | C₇H₅ClN₂O₂S | [2][3] |

| Molecular Weight | 216.65 g/mol | [2][3] |

| Appearance | White Crystalline Solid | [4] |

| Melting Point | 189 - 191 °C / 372.2 - 375.8 °F | [4] |

| SMILES | C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl | [2][3] |

| Purity | 95% | [5] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2] The primary hazards are related to acute toxicity and irritation.[2]

GHS Signal Word: Warning [2]

GHS Hazard Pictogram:

-

(GHS07)[3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements (selected): [2][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Below is a logical workflow for hazard identification and communication for this chemical.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, available data indicates that it is acutely toxic and an irritant.[2] One source suggests it may cause methemoglobinemia.[4]

Summary of Toxicological Hazards:

| Hazard Class | GHS Category | Finding | Source |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | [2] |

| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin | [2] |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [2] |

Experimental Protocols (General Methodologies)

While specific experimental data for this compound is not publicly available, the GHS classifications are determined by standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

a) Acute Oral Toxicity (General Protocol - OECD 423):

-

Animal Model: Typically rodents (e.g., rats), fasted prior to dosing.

-

Dosing: A single dose of the substance is administered by oral gavage.

-

Procedure: A stepwise procedure is used with a limited number of animals at each step. The outcome of dosing at one level determines the dose for the next group.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The LD50 (Lethal Dose, 50%) is estimated, which informs the GHS Category 4 classification.

b) Skin Irritation/Corrosion (General Protocol - OECD 404):

-

Animal Model: Typically albino rabbits.

-

Application: A small amount (0.5 g) of the solid substance is applied to a shaved patch of skin under a gauze patch.

-

Exposure: The patch is left in place for a set duration, usually up to 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Endpoint: The severity and reversibility of the skin reactions are scored to determine the irritation category (Category 2 indicates reversible irritation).[6]

c) Eye Irritation/Corrosion (General Protocol - OECD 405):

-

Animal Model: Typically albino rabbits.

-

Application: A small, measured amount of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.

-

Endpoint: The severity and reversibility of eye lesions are scored. Category 2 classification indicates that the substance causes reversible eye irritation.[2]

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures are recommended.

General Advice: Show the Safety Data Sheet (SDS) to the attending medical professional.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4][7] Remove contact lenses if present and easy to do so.[7] Seek medical attention.[4][7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][8] Remove all contaminated clothing.[8] If skin irritation persists, consult a physician.[7]

-

Inhalation: Move the exposed person to fresh air at once.[8] If breathing is difficult or symptoms occur, get medical attention immediately.[4][8] If the person is not breathing, perform artificial respiration.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[4][7] Do NOT induce vomiting.[9] Get medical attention if symptoms occur.[4]

The following decision tree illustrates the general first aid workflow.

Firefighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[7]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[4][7]

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/goggles.[4]

-

Ensure adequate ventilation in the work area to minimize exposure.[4] Use only in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid ingestion and inhalation of dust.[4]

-

Wash hands and any exposed skin thoroughly after handling.[7]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]

-

Store away from heat and sources of ignition.[4]

-

Recommended storage temperature is 2-8 °C.[5]

The diagram below outlines a standard workflow for safely handling this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

To minimize the risk of exposure, the following personal protective equipment should be used:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[4] Ensure eye protection complies with OSHA 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator. A dust mask is recommended when handling the solid form to prevent inhalation.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands before breaks and immediately after handling the product.

References

- 1. 1939-76-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C7H5ClN2O2S | CID 22641271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-cyanobenzene-1-sulfonamide | 1939-76-0 | BAA93976 [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound;CAS No.:1939-76-0 [chemshuttle.com]

- 6. epa.gov [epa.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. echemi.com [echemi.com]

Potential Research Applications of 2-Chloro-5-cyanobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-cyanobenzenesulfonamide is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its unique structural features, comprising a sulfonamide group, a nitrile moiety, and a chlorinated phenyl ring, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. While direct and extensive research on this specific compound is emerging, its structural analogs have demonstrated a wide array of pharmacological activities, including but not limited to, enzyme inhibition and antimicrobial effects. This technical guide aims to provide an in-depth overview of the potential research applications of this compound, drawing upon data from closely related compounds to propose experimental avenues and highlight its promise in the development of novel therapeutics.

Core Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 1939-76-0 | [1] |

| Molecular Formula | C₇H₅ClN₂O₂S | [2] |

| Molecular Weight | 216.65 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl | [2] |

| Appearance | White to off-white powder | Commercially available |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge |

Potential Research Applications

Based on the known biological activities of structurally similar benzenesulfonamide derivatives, this compound holds promise in several key research areas.

Carbonic Anhydrase Inhibition